molecular formula C9H17NO2 B15075794 1H-Azepine-1-carboxylic acid, hexahydro-, ethyl ester CAS No. 27031-51-2

1H-Azepine-1-carboxylic acid, hexahydro-, ethyl ester

Cat. No.: B15075794
CAS No.: 27031-51-2
M. Wt: 171.24 g/mol
InChI Key: QTALNDLQMOUACM-UHFFFAOYSA-N
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Description

1H-Azepine-1-carboxylic acid, hexahydro-, ethyl ester is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.2368 . This compound is characterized by its azepine ring structure, which is a seven-membered ring containing one nitrogen atom. The hexahydro- prefix indicates that the ring is fully saturated, meaning it contains no double bonds. The ethyl ester group is attached to the carboxylic acid functional group, making it an ester derivative of azepine.

Chemical Reactions Analysis

1H-Azepine-1-carboxylic acid, hexahydro-, ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-Azepine-1-carboxylic acid, hexahydro-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its target . The pathways involved in its action depend on the specific biological context and the nature of the target .

Properties

CAS No.

27031-51-2

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl azepane-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)10-7-5-3-4-6-8-10/h2-8H2,1H3

InChI Key

QTALNDLQMOUACM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCCCCC1

Origin of Product

United States

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